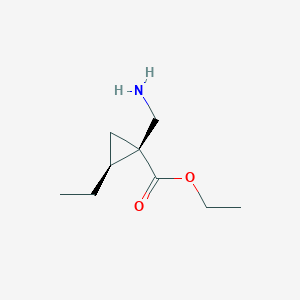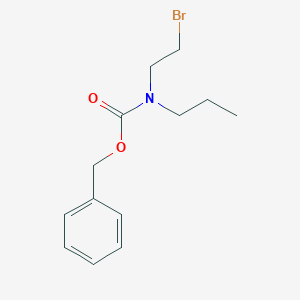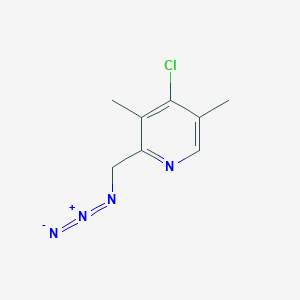
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride
Descripción general
Descripción
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride (5-CM-2-DFP-3-MPHCl), also known as 5-CM-2-DFP-3-MPHCl, is a pyridine-based compound that has been used in scientific research as an organic synthesis reagent, as well as in various biochemical and physiological experiments. 5-CM-2-DFP-3-MPHCl is an important compound due to its unique properties and potential for various applications.
Mecanismo De Acción
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl acts as an inhibitor of various enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and blocking its catalytic activity. It also acts as an activator of various receptors, such as the muscarinic receptor, by binding to the receptor and inducing a conformational change that activates the receptor.
Biochemical and Physiological Effects
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase, and to activate various receptors, such as the muscarinic receptor. It has also been shown to have various effects on cell signaling pathways, such as the MAPK and PI3K pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize and purify. Additionally, it has a wide range of applications in various scientific research fields, such as organic synthesis, biochemical and physiological experiments, and drug discovery. However, there are some limitations to its use in lab experiments. For example, it is a relatively unstable compound, and it can react with other compounds in the presence of moisture or heat. Additionally, its effects on cell signaling pathways are not fully understood.
Direcciones Futuras
There are several potential future directions for 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl. For example, further research could be conducted to better understand its effects on cell signaling pathways, as well as its potential for use in drug discovery. Additionally, further research could be conducted to improve the synthesis and purification methods of 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl, as well as to develop new applications for the compound. Finally, further research could be conducted to investigate the potential for 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl to be used as a therapeutic agent for various diseases and disorders.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been used in various scientific research applications, such as organic synthesis, biochemical and physiological experiments, and drug discovery. In organic synthesis, 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been used as a reagent for the synthesis of various organic compounds, such as heterocyclic compounds. In biochemical and physiological experiments, 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been used as an inhibitor of various enzymes, such as acetylcholinesterase, and as an activator of various receptors, such as the muscarinic receptor. In drug discovery, 5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride-MPHCl has been used to study the structure-activity relationships of various drugs, as well as to identify potential drug targets.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N.ClH/c1-8-2-9(6-14)7-17-13(8)10-3-11(15)5-12(16)4-10;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUROBEIAXVZEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)F)F)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(3,5-difluorophenyl)-3-methylpyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Methyl(methylsulfonyl)amino]ethanesulfonyl chloride](/img/structure/B1485900.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-pyrazole](/img/structure/B1485901.png)

![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)

![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)

![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)
![3,5-Dibromo-1-(2,2,2-trifluoroethyl)-1H-[1,2,4]triazole](/img/structure/B1485916.png)